molecular formula C9H7ClFNO B8123623 N-(2-chloro-5-fluorophenyl)prop-2-enamide

N-(2-chloro-5-fluorophenyl)prop-2-enamide

Cat. No.: B8123623
M. Wt: 199.61 g/mol
InChI Key: JMPDCLFNAUXTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-5-fluorophenyl)prop-2-enamide: is an organic compound that belongs to the class of cinnamanilides This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-5-fluorophenyl)prop-2-enamide typically involves the reaction of 2-chloro-5-fluoroaniline with cinnamoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to enhance the efficiency and consistency of the production. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: N-(2-chloro-5-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Addition Reactions: The double bond in the prop-2-enamide group can undergo addition reactions with various reagents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functional groups on the molecule.

Scientific Research Applications

Chemistry: N-(2-chloro-5-fluorophenyl)prop-2-enamide is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets in biological systems. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity to certain enzymes and receptors. This compound can inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms.

Comparison with Similar Compounds

  • N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide
  • N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide
  • N-(3-fluoro-4-(trifluoromethyl)phenyl)-3-phenylprop-2-enamide

Comparison: N-(2-chloro-5-fluorophenyl)prop-2-enamide is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique arrangement enhances its chemical reactivity and binding affinity compared to other similar compounds. The presence of both chloro and fluoro groups provides a balance of electronic effects that can be fine-tuned for specific applications in research and industry.

Properties

IUPAC Name

N-(2-chloro-5-fluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO/c1-2-9(13)12-8-5-6(11)3-4-7(8)10/h2-5H,1H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPDCLFNAUXTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.